molecular formula C16H22N2O2 B5676992 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one

Cat. No.: B5676992
M. Wt: 274.36 g/mol
InChI Key: KXPMRJWQESRLFK-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the cyclopropyl group, and attachment of the hydroxyphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl moiety can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrrolidine-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical and pharmaceutical applications.

    Cyclopropylamine: A compound featuring a cyclopropyl group and an amino group, used in organic synthesis.

    Hydroxyphenylpropanone: A compound with a hydroxyphenyl moiety and a carbonyl group, used as an intermediate in chemical synthesis.

Uniqueness

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c17-15-10-18(9-14(15)12-4-5-12)16(20)8-3-11-1-6-13(19)7-2-11/h1-2,6-7,12,14-15,19H,3-5,8-10,17H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPMRJWQESRLFK-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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